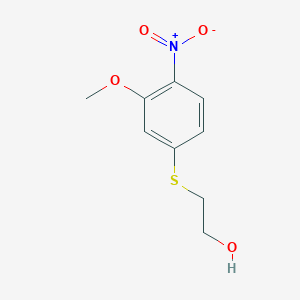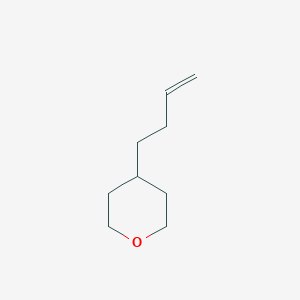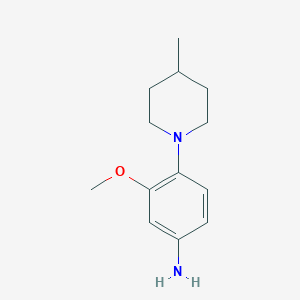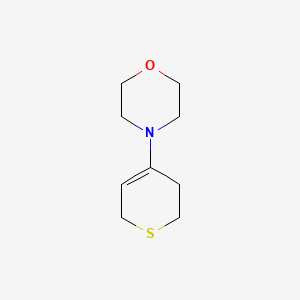
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorinated pyridine moiety and an ethoxycarbonyl group. The tert-butyl ester functionality adds to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine, followed by a coupling reaction to obtain the desired product . Another method involves reacting 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and hydrogenation catalytic reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms, especially those involving piperazine derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: This compound is similar in structure but lacks the chlorinated and ethoxycarbonyl groups.
4-(6-Nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: This compound contains a nitro group instead of a chloro group.
Uniqueness
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H26ClN3O4 |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN3O4/c1-6-25-16(23)13-11-14(19)20-15(12(13)2)21-7-9-22(10-8-21)17(24)26-18(3,4)5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
ROGPKOUZFWWCIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)





![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)







